molecular formula C22H28O3 B586115 Delta-5(6)-Norethindrone Acetate CAS No. 1175129-26-6

Delta-5(6)-Norethindrone Acetate

Cat. No.: B586115
CAS No.: 1175129-26-6
M. Wt: 340.463
InChI Key: KDYGOTULHKNOFI-ZCPXKWAGSA-N
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Description

Delta-5(6)-Norethindrone Acetate is a synthetic steroidal compound that belongs to the class of progestins. It is derived from norethindrone, a well-known progestin used in various hormonal contraceptives and hormone replacement therapies. This compound is characterized by its unique chemical structure, which includes a delta-5(6) double bond and an acetate ester group. This compound exhibits potent progestational activity and is used in various medical applications, particularly in the field of reproductive health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta-5(6)-Norethindrone Acetate typically involves multiple steps, starting from the precursor compound norethindrone. The key steps in the synthetic route include:

    Formation of the Delta-5(6) Double Bond: This step involves the introduction of a double bond at the 5(6) position of the norethindrone molecule. This can be achieved through various chemical reactions, such as dehydrogenation or elimination reactions.

    Acetylation: The introduction of the acetate ester group is achieved through acetylation reactions. This involves reacting the compound with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Delta-5(6)-Norethindrone Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the delta-5(6) double bond to a single bond, resulting in different stereoisomers.

    Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced stereoisomers, and substituted analogs with different functional groups.

Scientific Research Applications

Delta-5(6)-Norethindrone Acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of steroid chemistry and reaction mechanisms.

    Biology: The compound is used in research on hormone receptor interactions and the regulation of gene expression.

    Medicine: this compound is investigated for its potential use in hormonal therapies, including contraceptives and hormone replacement therapy.

    Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Delta-5(6)-Norethindrone Acetate exerts its effects through its interaction with progesterone receptors in target tissues. The compound binds to these receptors, leading to the activation or repression of specific genes involved in reproductive and metabolic processes. The molecular targets and pathways involved include:

    Progesterone Receptors: The primary target of this compound, leading to the modulation of gene expression.

    Signal Transduction Pathways: The compound influences various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Delta-5(6)-Norethindrone Acetate can be compared with other similar compounds, such as:

    Norethindrone: The parent compound, which lacks the delta-5(6) double bond and acetate ester group.

    Norethindrone Acetate: Similar to this compound but without the delta-5(6) double bond.

    Levonorgestrel: Another synthetic progestin with a different chemical structure and pharmacological profile.

Uniqueness

This compound is unique due to its specific chemical modifications, which confer distinct pharmacological properties compared to other progestins. The presence of the delta-5(6) double bond and acetate ester group enhances its progestational activity and influences its metabolic stability and receptor binding affinity.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYGOTULHKNOFI-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=O)C4)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858214
Record name (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175129-26-6
Record name 19-Norpregn-5-en-20-yn-3-one, 17-(acetyloxy)-, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175129266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-3-Oxo-19-norpregn-5-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-NORPREGN-5-EN-20-YN-3-ONE, 17-(ACETYLOXY)-, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMG2T3UXE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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